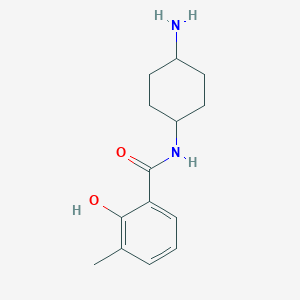
N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with a hydroxy and methyl substituent, along with an aminocyclohexyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminocyclohexylamine to yield the desired benzamide.
Cyclohexylamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of N-substituted derivatives
Applications De Recherche Scientifique
N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-aminocyclohexyl)ethyl acetate
- 4-aminocyclohexyl acetic acid
- trans-4-aminocyclohexanol
Uniqueness
N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and amine groups allows for diverse chemical modifications, making it a versatile compound for various applications. Additionally, its benzamide core provides a stable framework for further functionalization and exploration in different research fields.
Propriétés
Numéro CAS |
738577-53-2 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-9-3-2-4-12(13(9)17)14(18)16-11-7-5-10(15)6-8-11/h2-4,10-11,17H,5-8,15H2,1H3,(H,16,18) |
Clé InChI |
UUWGZSLYSIPHHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)NC2CCC(CC2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


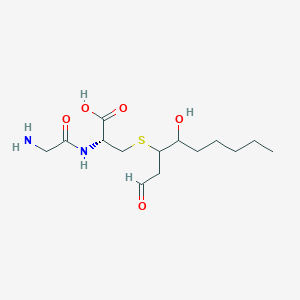
![2-(2-Fluorophenyl)-6-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12524525.png)
![1,1-Dimethyl-3-[(5-methylhex-4-EN-1-YL)oxy]-5-oxaspiro[3.4]octan-2-one](/img/structure/B12524528.png)
![3-Phenyl-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12524537.png)
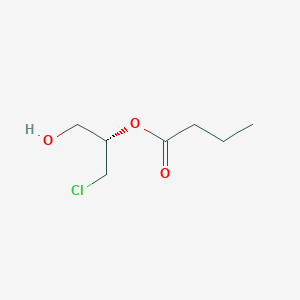
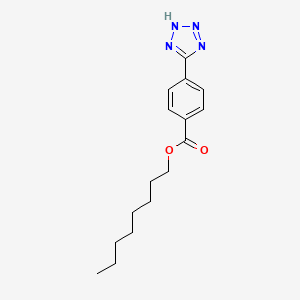
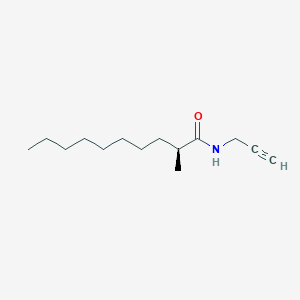
![(2R)-4-Benzyl-2-[hydroxy(phenyl)methyl]morpholin-3-one](/img/structure/B12524560.png)


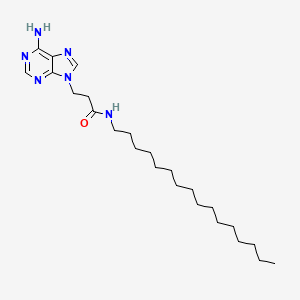

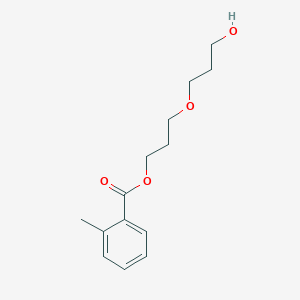
![5-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]-1H-imidazole](/img/structure/B12524588.png)
